molecular formula C10H9N3S B1656429 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole CAS No. 52747-54-3

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

Cat. No.: B1656429
CAS No.: 52747-54-3
M. Wt: 203.27 g/mol
InChI Key: GMZULTAPVYULPI-UHFFFAOYSA-N
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Description

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound with the molecular formula C10H9N3S. This compound is part of the triazole and benzothiazole family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a triazole ring fused with a benzothiazole ring, with two methyl groups attached at positions 3 and 7 of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acetic anhydride and hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo(3,4-b)(1,3)benzothiazole derivatives.

Scientific Research Applications

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . The triazole and benzothiazole rings allow the compound to form stable complexes with metal ions, enhancing its biological activity. Additionally, the methyl groups at positions 3 and 7 can influence the compound’s lipophilicity and membrane permeability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific substitution pattern and the presence of both triazole and benzothiazole rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and development. Its ability to form stable complexes with metal ions and its diverse biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

1,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-6-3-4-8-9(5-6)14-10-12-11-7(2)13(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZULTAPVYULPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200730
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52747-54-3
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052747543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIMETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX3LB4QZV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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